molecular formula C10H20N2O B13325633 N'-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide

N'-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide

Katalognummer: B13325633
Molekulargewicht: 184.28 g/mol
InChI-Schlüssel: SRQABLJSBVIDBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide is a chemical compound with the molecular formula C10H20N2O. It is known for its unique structure, which includes a cyclohexane ring substituted with a hydroxy group, an isopropyl group, and a carboximidamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method can optimize reaction conditions and reduce the production time and cost .

Analyse Chemischer Reaktionen

Types of Reactions

N’-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include cyclohexanone derivatives, amines, and substituted cyclohexane compounds. These products can be further utilized in various chemical processes and applications .

Wissenschaftliche Forschungsanwendungen

N’-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N’-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carboximidamide group play crucial roles in these interactions, potentially leading to the modulation of biological pathways and physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide is unique due to its combination of a cyclohexane ring with a hydroxy group, an isopropyl group, and a carboximidamide group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C10H20N2O

Molekulargewicht

184.28 g/mol

IUPAC-Name

N'-hydroxy-4-propan-2-ylcyclohexane-1-carboximidamide

InChI

InChI=1S/C10H20N2O/c1-7(2)8-3-5-9(6-4-8)10(11)12-13/h7-9,13H,3-6H2,1-2H3,(H2,11,12)

InChI-Schlüssel

SRQABLJSBVIDBO-UHFFFAOYSA-N

Isomerische SMILES

CC(C)C1CCC(CC1)/C(=N/O)/N

Kanonische SMILES

CC(C)C1CCC(CC1)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.